An In-Depth Technical Guide to the Physical Properties of (S)-3-Benzyloxy-pyrrolidine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (S)-3-Benzyloxy-pyrrolidine Hydrochloride
This guide provides a comprehensive overview of the essential physical and chemical properties of (S)-3-Benzyloxy-pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its characterization, ensuring a foundation of scientific integrity and utility in the laboratory.
Introduction: A Key Chiral Building Block
(S)-3-Benzyloxy-pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a valuable component in the synthesis of a wide array of bioactive molecules. The presence of the benzyloxy group at the stereogenic center and its nature as a hydrochloride salt impart specific properties that are crucial for its application in synthetic chemistry, influencing its reactivity, solubility, and handling. Understanding these fundamental physical properties is paramount for its effective use as a chiral building block in the development of novel therapeutics.
Core Physicochemical Properties
The utility of a chemical compound in a research and development setting is fundamentally linked to its physical properties. These characteristics dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for its characterization.
General and Structural Properties
The foundational identity of (S)-3-Benzyloxy-pyrrolidine hydrochloride is established by its molecular structure and associated identifiers.
Diagram 1: Molecular Structure of (S)-3-Benzyloxy-pyrrolidine hydrochloride
A 2D representation of the (S)-3-Benzyloxy-pyrrolidine hydrochloride structure.
A summary of the key identification and physical parameters is presented in the table below.
| Property | Value | Source(s) |
| Chemical Name | (S)-3-Benzyloxy-pyrrolidine hydrochloride | [1][2] |
| Synonyms | (3S)-3-(Phenylmethoxy)pyrrolidine hydrochloride | [1] |
| CAS Number | 931409-74-4 | [2] |
| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |
| Molecular Weight | 213.70 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~180 - 190 °C (approximate) | [1] |
| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | [1] |
| Chirality | (S)-configuration at the C3 position of the pyrrolidine ring. | [1] |
Experimental Protocols for Physical Characterization
To ensure the quality and identity of (S)-3-Benzyloxy-pyrrolidine hydrochloride for research and development, a series of standard characterization experiments are essential. The following section details the methodologies for these key analyses.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.
Apparatus:
-
Capillary melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of (S)-3-Benzyloxy-pyrrolidine hydrochloride is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point (~180 °C), reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.
-
For accuracy, it is advisable to perform the measurement in triplicate and report the average range.
Solubility Assessment
Rationale: Understanding the solubility of the compound in various solvents is critical for selecting appropriate solvent systems for chemical reactions, purification processes like recrystallization, and for the preparation of solutions for biological assays.
Apparatus:
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate)
Procedure for Qualitative Assessment:
-
To a series of labeled vials, add approximately 10 mg of (S)-3-Benzyloxy-pyrrolidine hydrochloride.
-
To each vial, add 1 mL of a different solvent.
-
Agitate the mixtures vigorously using a vortex mixer or by stirring for 1-2 minutes.
-
Visually inspect each vial for the dissolution of the solid. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Procedure for Quantitative Assessment (Static Equilibrium Method):
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.[4]
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.[4]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established) or by evaporating the solvent and weighing the residue.
-
Express the solubility in terms of g/100 mL or mol/L.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound, serving as a definitive confirmation of its identity.
Diagram 2: General Workflow for Spectroscopic Analysis
A simplified workflow for the comprehensive spectroscopic characterization of the compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For (S)-3-Benzyloxy-pyrrolidine hydrochloride, NMR confirms the presence of the pyrrolidine ring, the benzyl group, and their connectivity.
Typical ¹H NMR Spectral Data (Predicted):
-
Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.4 ppm.
-
Benzyl CH₂ (O-CH₂-Ph): Singlet or AB quartet around δ 4.5 ppm.
-
Pyrrolidine CH-O: Multiplet around δ 4.0-4.2 ppm.
-
Pyrrolidine CH₂-N: Multiplets in the range of δ 3.0-3.5 ppm.
-
Pyrrolidine CH₂: Multiplet around δ 2.0-2.3 ppm.
Typical ¹³C NMR Spectral Data (Predicted):
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 127-138 ppm.
-
Pyrrolidine CH-O: Signal around δ 75-80 ppm.
-
Benzyl CH₂ (O-CH₂-Ph): Signal around δ 70 ppm.
-
Pyrrolidine CH₂-N: Signals in the range of δ 45-55 ppm.
-
Pyrrolidine CH₂: Signal around δ 30-35 ppm.
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Expected Characteristic Absorption Peaks:
-
N-H Stretch (secondary amine salt): Broad absorption in the range of 2700-2400 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the range of 3100-2850 cm⁻¹.[5]
-
C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.[5]
-
C-O Stretch (ether): Strong absorption in the range of 1250-1000 cm⁻¹.[5]
-
C-N Stretch (amine): Absorption in the range of 1250-1000 cm⁻¹.[5]
3.3.3. Optical Rotation
Rationale: As a chiral compound, (S)-3-Benzyloxy-pyrrolidine hydrochloride will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties and confirm the enantiomeric identity of the sample.
Procedure:
-
Prepare a solution of the compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
-
Use a polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm).[6]
-
Measure the observed rotation (α) of the solution in a sample cell of a known path length (l, in decimeters).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .[6]
-
The sign of the rotation (+ for dextrorotatory, - for levorotatory) should be recorded.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical substance.
-
Hazard Identification: (S)-3-Benzyloxy-pyrrolidine hydrochloride is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]
Conclusion
This technical guide has outlined the key physical properties of (S)-3-Benzyloxy-pyrrolidine hydrochloride and provided standardized protocols for their determination. A thorough understanding and experimental verification of these properties are fundamental to the successful application of this important chiral intermediate in synthetic and medicinal chemistry. For any application, it is imperative to consult the specific certificate of analysis for the batch of material being used to obtain the most accurate and reliable data.
References
- 1. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]
- 2. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. amherst.edu [amherst.edu]



